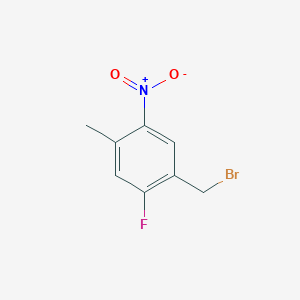

2-Fluoro-4-methyl-5-nitrobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPYTKHUFDLKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide

Retrosynthetic Analysis and Key Synthetic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying key bond disconnections and the corresponding chemical transformations (synthons and reagents) needed to form them in a forward synthesis.

For 2-Fluoro-4-methyl-5-nitrobenzyl bromide, the analysis suggests two primary disconnection points, leading to distinct synthetic strategies based on different key precursors. The most logical disconnections are at the benzylic carbon-bromine bond and the aromatic carbon-nitro/carbon-fluoro bonds.

The most direct retrosynthetic approach involves disconnecting the functional groups from a substituted toluene (B28343) core. The final step is the conversion of a methyl group to a bromomethyl group, pointing to 2-fluoro-4-methyl-5-nitrotoluene as the immediate precursor.

Further deconstruction of this precursor involves the removal of the nitro and fluoro groups. A plausible synthetic route begins with a readily available toluenic derivative, such as 2-fluoro-4-methyltoluene or even p-toluidine (B81030) (4-methylaniline). The synthesis starting from p-toluidine would involve a sequence of nitration, reduction, diazotization, and fluorination reactions to construct the core structure before the final bromination step. google.com This multi-step approach highlights the importance of strategically ordering reactions to manage the directing effects of the various substituents.

Plausible Retrosynthetic Pathway from a Toluene Derivative:

Target: this compound

Disconnect C-Br bond: Precursor is 2-fluoro-4-methyl-5-nitrotoluene.

Disconnect C-NO2 bond: Precursor is 2-fluoro-4-methyltoluene.

Disconnect C-F bond: Precursor is 4-methylphenol or 4-methylaniline.

This pathway relies on building the substitution pattern on the aromatic ring first, followed by modification of the methyl side-chain.

An alternative retrosynthetic strategy involves the transformation of a benzylic functional group. Disconnecting the carbon-bromine bond via a functional group interconversion (FGI) leads to the corresponding benzylic alcohol, 2-fluoro-4-methyl-5-nitrobenzyl alcohol. sigmaaldrich.com Benzylic alcohols are common precursors for benzylic halides and can be synthesized from the corresponding aldehyde or carboxylic acid via reduction.

This pathway would involve:

Target: this compound

FGI (C-Br to C-OH): Precursor is 2-fluoro-4-methyl-5-nitrobenzyl alcohol. sigmaaldrich.com

Disconnect C-OH (Reduction): Precursor is 2-fluoro-4-methyl-5-nitrobenzaldehyde.

Disconnect Aldehyde (Oxidation): Precursor is 2-fluoro-4-methyl-5-nitrotoluene.

This route ultimately converges on the same key intermediate, 2-fluoro-4-methyl-5-nitrotoluene, but introduces the possibility of synthesizing the target compound from a more oxidized precursor. The conversion of the benzylic alcohol to the bromide is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Multi-Step Synthesis Pathways

The forward synthesis of this compound is a multi-step process where each reaction must be carefully controlled to ensure high yield and correct isomer formation. The key steps are the regioselective introduction of the nitro group, the potential introduction of the fluorine atom, and the final benzylic bromination.

The introduction of the nitro group at the 5-position of a 2-fluoro-4-methyltoluene substrate is a critical step governed by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but ortho-, para-directing group. Both substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para relative to themselves. For 2-fluoro-4-methyltoluene, the positions are:

Ortho to methyl: Position 3

Para to methyl: Position 5

Ortho to fluoro: Position 3

Para to fluoro: Position 5

Both groups reinforce the nitration at positions 3 and 5. However, the position para to the methyl group (position 5) is sterically less hindered and electronically favored, leading to high selectivity for the desired 2-fluoro-4-methyl-5-nitrotoluene isomer.

Traditional nitration using a mixture of nitric acid and sulfuric acid can be effective. However, to improve regioselectivity and yield, and to use milder conditions, solid acid catalysts have been investigated. researchgate.netrsc.org Studies on the nitration of 2-fluorotoluene (B1218778) show high selectivity for the 5-nitro isomer. researchgate.netrsc.org

| Catalyst | Starting Material | Reaction Conditions | Conversion (%) | Selectivity for 5-nitro isomer (%) | Reference |

|---|---|---|---|---|---|

| H-beta | 2-Fluorotoluene | 70% HNO₃, 90°C | 35.6 | 95.6 | researchgate.net |

| MoO₃/SiO₂ | 2-Fluorotoluene | 70% HNO₃, 90°C | 55.2 | 88.9 | researchgate.net |

| Fe/Mo/SiO₂ | 2-Fluorotoluene | 70% HNO₃, 90°C | 54.9 | 84.7 | researchgate.net |

The introduction of a fluorine atom onto an aromatic ring is a challenging transformation that often requires specialized reagents. umich.edu While the primary strategy involves starting with a fluorinated precursor, an alternative pathway could involve introducing the fluorine atom at a later stage. A common method for this is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt.

This pathway could start with 4-methyl-3-nitroaniline. The steps would be:

Diazotization: The amine group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid).

Fluorination: The diazonium salt is treated with fluoroboric acid (HBF₄) or another fluoride (B91410) source to yield 2-fluoro-4-methyl-5-nitrotoluene.

The development of new fluorination techniques, including metal-mediated methods, has expanded the toolkit for synthesizing fluorinated organic molecules under milder conditions. nih.gov These late-stage fluorination strategies are valuable in medicinal chemistry and materials science. umich.edunih.gov

The final step in the synthesis is the bromination of the benzylic methyl group of 2-fluoro-4-methyl-5-nitrotoluene. This reaction proceeds via a free-radical mechanism. The presence of the electron-withdrawing nitro group can make the benzylic C-H bonds stronger and the resulting benzyl (B1604629) radical less stable, potentially requiring more forcing conditions compared to electron-rich toluenes.

Common reagents for benzylic bromination include N-Bromosuccinimide (NBS) or elemental bromine, typically in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloroethane. The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light. scientificupdate.comprepchem.com

Careful control of the reaction conditions is necessary to prevent over-bromination, which would yield the dibrominated product, 2-fluoro-4-methyl-5-nitrobenzal bromide. scientificupdate.com Using a controlled addition of the brominating agent or employing continuous flow photochemical methods can minimize the formation of such impurities. scientificupdate.com

| Substrate | Brominating Agent & Initiator | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| p-Nitrotoluene | Bromine | Heated to 145–150°C | Yields p-nitrobenzyl bromide (53–59%) | orgsyn.org |

| 4-Nitrotoluene | Bromine & UV light (500W) | Boiling CCl₄ | Monobromination achieved in 0.5-2 hours | prepchem.com |

| 2-Fluoro-3-nitrotoluene | NBS & Benzoyl Peroxide | Continuous addition of NBS slurry | Minimized dibromide impurity formation | scientificupdate.com |

| o-Nitrotoluene | HBr, H₂O₂, AIBN | 72-75°C in dichloroethane | High yield (98.5%) with no dibrominated by-products | chemicalbook.com |

Novel and Green Chemistry Approaches in Synthesis

The development of sustainable synthetic methods is a cornerstone of modern chemistry. For the synthesis of this compound, this involves moving away from conventional methods that often rely on harsh reagents and volatile organic solvents. The focus is now on atom economy, the use of renewable resources, and the design of safer chemical processes.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to environmental pollution. One promising solvent-free approach for the synthesis of benzylic bromides is the use of microwave irradiation. tandfonline.com This technique can accelerate reaction rates, improve yields, and enhance selectivity.

For the potential synthesis of this compound, a solvent-free approach could involve the reaction of 2-Fluoro-4-methyl-5-nitrotoluene with a brominating agent under microwave irradiation. The absence of a solvent reduces the environmental impact and simplifies the purification process. Research on other benzylic compounds has shown that microwave-assisted reactions can be carried out under neutral conditions, which is advantageous for substrates with sensitive functional groups. tandfonline.com

Another avenue for solvent-free synthesis is the use of solid-supported reagents. For instance, a brominating agent supported on a solid matrix could facilitate the reaction and subsequent separation of the product. While specific studies on this compound are not prevalent, the general principles of solvent-free benzylic bromination offer a promising direction for future research. The key challenge lies in optimizing the reaction conditions, such as temperature and reaction time, to achieve high conversion and selectivity for the desired product.

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. In the context of synthesizing this compound, catalytic approaches can significantly reduce the amount of reagents needed and minimize the generation of byproducts.

One innovative catalytic method involves the use of N-heterocyclic carbenes (NHCs) to generate benzyl radicals from nitrobenzyl bromides under reductive conditions. nih.gov This approach allows for the coupling of two electrophilic carbons, a transformation that is challenging with traditional methods. nih.gov While this specific application focuses on the reactivity of the benzyl bromide, it highlights the potential of NHC catalysis in activating such compounds for novel transformations.

Photoredox catalysis is another powerful tool in modern organic synthesis that could be applied to the preparation of this compound. This methodology utilizes light to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions. nih.gov For instance, the generation of a benzyl radical from 2-Fluoro-4-methyl-5-nitrotoluene could be achieved using a suitable photocatalyst and a bromine source. This method avoids the need for high temperatures or harsh radical initiators.

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide

Electrophilic Aromatic Substitution Reactivity of the Aryl Ring

Further electrophilic aromatic substitution (EAS) on the ring of 2-Fluoro-4-methyl-5-nitrobenzyl bromide is expected to be extremely difficult. The reactivity of a benzene (B151609) ring towards electrophiles is governed by the electronic properties of its substituents. msu.edulibretexts.org

Activating/Deactivating Effects: The ring contains one activating group (the para-methyl group) and three deactivating groups (the ortho-fluoro, meta-nitro, and the -CH2Br group, which is weakly deactivating). msu.edulibretexts.org The powerful deactivating effects of the fluoro and especially the nitro group significantly reduce the nucleophilicity of the aromatic ring, making it much less reactive than benzene towards electrophiles. quora.com

Directing Effects: The substituents also direct incoming electrophiles to specific positions.

The methyl group is an ortho, para-director. libretexts.org

The fluoro group is a deactivating ortho, para-director. libretexts.org

The nitro group is a strong deactivating meta-director. libretexts.org

The only available position for substitution is at C6. This position is ortho to the nitro group, ortho to the fluoro group, and meta to the methyl group. The directing effects are in conflict. However, the overwhelming deactivation of the ring by the collective electron-withdrawing substituents makes any EAS reaction highly unfavorable. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation would likely require exceptionally harsh conditions and would probably result in low yields or decomposition of the starting material. chemistrysteps.com

Reductive Transformations of the Nitro Group and Benzylic Halide

The nitro and benzylic bromide functionalities are both susceptible to reduction, and achieving selectivity can be a synthetic challenge.

Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to an amino group (–NH2). Common methods include catalytic hydrogenation (e.g., H2 over Pd, Pt, or Ni), or the use of metals in acidic solution (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.com These transformations are fundamental in organic synthesis as they convert a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com

Reduction of the Benzylic Halide: The benzylic bromide can be reduced to a methyl group (a process known as hydrogenolysis). This can be achieved through catalytic hydrogenation, often under conditions that would also reduce the nitro group. Selective reduction of the C-Br bond in the presence of a nitro group can be difficult. Alternative methods, such as using tributyltin hydride ((n-Bu)3SnH) in a radical-mediated process, could potentially offer a different selectivity profile.

Simultaneous reduction of both groups is also possible. For example, strong reducing agents or certain catalytic hydrogenation conditions could lead to the formation of 5-amino-2-fluoro-4-methyltoluene.

Radical Reactions Involving this compound

The C-Br bond in this compound can undergo homolytic cleavage to form a resonance-stabilized benzylic radical. This stability makes benzylic positions particularly susceptible to radical reactions. chemistry.coach

Initiation of radical reactions can be achieved thermally or photochemically, often with the use of a radical initiator such as azobisisobutyronitrile (AIBN). One common radical reaction for benzylic bromides is reduction via a radical chain mechanism using reagents like tributyltin hydride. chemistry.coach

Another potential radical process is coupling. For instance, the reaction of some nitrobenzyl bromides with certain bases can proceed through an anion-radical mechanism, leading to the formation of dimerized products like 1,2-bis(nitrophenyl)ethane derivatives. dalalinstitute.com This pathway involves an initial single-electron transfer (SET) to the nitroaromatic system. The reactivity and specific products would depend on the reaction conditions, including the nature of the base or reducing agent employed.

Cyclization and Rearrangement Reactions Initiated by this compound

The chemical behavior of this compound in intramolecular reactions is governed by the interplay of its functional groups. The benzylic bromide is an excellent leaving group, susceptible to nucleophilic attack, while the ortho-nitro group can influence the reaction pathways through both electronic effects and direct participation.

Intramolecular Cyclization via Nucleophilic Substitution

One of the primary pathways for cyclization involves the reaction of this compound with a nucleophile that is part of a tethered chain. This process, known as intramolecular nucleophilic substitution, is a common strategy for the synthesis of nitrogen-containing heterocycles. For instance, reaction with a primary amine can lead to the formation of cyclic structures. The fluorine atom, being ortho to the site of substitution, can influence the reaction rate and regioselectivity.

The general mechanism involves the nucleophilic attack of the tethered group on the benzylic carbon, displacing the bromide ion and forming a new ring. The rate and feasibility of such cyclizations are dependent on the length and nature of the tether, with five- and six-membered rings being the most common products due to favorable thermodynamics and kinetics.

Reactions Involving the Nitro Group

The ortho-nitro group can actively participate in rearrangement and cyclization reactions, a characteristic feature of o-nitrobenzyl compounds. These transformations can be initiated under various conditions, including photochemical and non-photochemical (e.g., base-catalyzed) methods.

A common non-photochemical rearrangement involves an internal redox reaction where the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized. This transformation often proceeds through an aci-nitro intermediate. The resulting ortho-nitroso compound is a versatile intermediate that can undergo subsequent cyclization reactions. For example, the in-situ generated nitroso group can react with a suitable partner to form a variety of heterocyclic systems.

An illustrative example of such a transformation is the synthesis of cinnoline (B1195905) derivatives from 2-nitrobenzyl alcohol, which proceeds via an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. This intermediate then undergoes condensation and cyclization to yield the final heterocyclic product. While this example uses a benzyl (B1604629) alcohol, a similar initial intramolecular redox process could be envisioned for this compound under appropriate conditions.

Hypothetical Reaction Data

Given the lack of specific experimental data for this compound, the following table presents hypothetical data for a plausible intramolecular cyclization reaction to form a substituted dihydroisoquinoline derivative. This data is illustrative of the type of research findings that would be expected from such a study.

| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | N-(2-aminoethyl)acetamide | Acetonitrile (B52724) | 80 | 12 | 2-Acetyl-7-fluoro-5-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | 65 |

| 2 | This compound | N-(3-aminopropyl)benzamide | DMF | 100 | 8 | 2-Benzoyl-8-fluoro-6-methyl-7-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine | 58 |

Strategic Derivatization of 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide for Specialized Research Applications

Derivatization for Enhanced Spectroscopic and Chromatographic Properties

The inherent structure of 2-Fluoro-4-methyl-5-nitrobenzyl bromide can be augmented through chemical derivatization to introduce or enhance properties beneficial for spectroscopic and chromatographic detection and analysis.

Introduction of Chromophores and Fluorophores

To facilitate sensitive detection in various analytical techniques, chromophoric and fluorophoric moieties can be appended to the this compound scaffold. The reactive benzylic bromide position is the primary site for such modifications. Nucleophilic substitution reactions with molecules containing chromophores or fluorophores can lead to derivatives with strong absorbance in the UV-visible or fluorescence emission spectra.

For instance, reaction with fluorescent amines or thiols would covalently link a fluorescent tag to the benzyl (B1604629) position. The choice of fluorophore can be tailored to the specific excitation and emission wavelengths required for a particular application, such as fluorescence microscopy or flow cytometry.

Table 1: Potential Chromophoric and Fluorophoric Derivatives of this compound

| Reactant | Resulting Derivative Class | Potential Spectroscopic Property |

| Dansyl cadaverine | Dansyl-amine conjugate | Green fluorescence |

| Fluorescein-5-thiourethane | Fluorescein-thioether conjugate | Intense green fluorescence |

| 4-Nitroaniline | Nitroaniline-amine conjugate | Enhanced UV-Vis absorbance |

| Coumarin-343 | Coumarin-ester/ether conjugate | Blue-green fluorescence |

Derivatization for Mass Spectrometry Analysis

Derivatization of this compound can also be employed to improve its ionization efficiency and fragmentation patterns in mass spectrometry (MS). The introduction of specific functional groups can enhance the compound's ability to be ionized, leading to greater sensitivity. Furthermore, derivatizing agents can be chosen to produce characteristic fragment ions upon collision-induced dissociation, aiding in structural elucidation and quantification.

The benzyl bromide moiety is susceptible to reaction with various nucleophiles that can introduce functionalities amenable to MS analysis. For example, reaction with a thiol-containing compound can facilitate analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Selective Functionalization of the Aromatic Ring

The aromatic ring of this compound presents opportunities for selective functionalization, allowing for the introduction of additional chemical diversity. The existing substituents—fluoro, methyl, and nitro groups—exert directing effects on electrophilic aromatic substitution reactions. The nitro group is a strong deactivating meta-director, while the methyl group is an activating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director.

The interplay of these directing effects can be exploited to achieve regioselective introduction of new substituents. For example, further nitration, halogenation, or sulfonation reactions would likely be directed to specific positions on the ring, governed by the combined electronic and steric influences of the existing groups. Conversely, reduction of the nitro group to an amine would dramatically alter the directing effects, enabling a different set of electrophilic substitution reactions.

Transformations at the Benzylic Position for Diverse Organic Scaffolds

The benzylic bromide is a highly versatile functional group that serves as a linchpin for the construction of a wide array of organic scaffolds. Nucleophilic substitution reactions at this position can introduce a vast range of functionalities.

Table 2: Examples of Nucleophilic Substitution Reactions at the Benzylic Position

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

| Azide | Sodium azide | Benzyl azide | Precursor for triazole synthesis (Click Chemistry) |

| Cyanide | Sodium cyanide | Benzyl nitrile | Precursor for carboxylic acids, amines, and amides |

| Thiolate | Sodium thiophenoxide | Benzyl thioether | Synthesis of sulfur-containing compounds |

| Alkoxide | Sodium methoxide | Benzyl ether | Synthesis of ether-linked scaffolds |

| Amine | Ammonia, primary/secondary amines | Benzyl amine | Building block for various nitrogen-containing heterocycles |

Furthermore, the benzylic position can be a site for oxidation to an aldehyde or carboxylic acid, providing entry into another rich area of organic transformations. These derivatives can then be used in reactions such as Wittig olefination, reductive amination, or amide bond formation, significantly expanding the molecular complexity and diversity of the resulting compounds.

Derivatization for Bioconjugation and Chemical Probe Development

The reactivity of this compound makes it an attractive starting material for the development of bioconjugates and chemical probes. The benzyl bromide moiety can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins, to form stable covalent bonds.

Moreover, the nitroaromatic group offers a unique handle for developing probes that are sensitive to the cellular redox environment. The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic environments characteristic of solid tumors. This reduction can be designed to trigger a specific event, such as the release of a therapeutic agent or the activation of a fluorescent signal. This "self-immolative" property is of significant interest in the design of targeted drug delivery systems and diagnostic agents.

For example, a derivative could be synthesized where the benzylic position is linked to a cytotoxic drug through a cleavable linker. Upon reduction of the nitro group in a hypoxic tumor environment, the linker could be destabilized, leading to the localized release of the drug.

Applications of 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide in Complex Molecule Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

2-Fluoro-4-methyl-5-nitrobenzyl bromide is anticipated to serve as a crucial intermediate in multi-step organic syntheses primarily due to its nature as a potent alkylating agent. The benzylic bromide is an excellent leaving group, facilitating nucleophilic substitution reactions.

Key Reactive Features:

Benzylic Bromide: The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 2-fluoro-4-methyl-5-nitrobenzyl moiety into various molecular scaffolds.

Nitro Group: The strongly electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution and can also be reduced to an amino group, which is a key functional group in many pharmaceuticals. This amino group can then be further modified, for example, through diazotization reactions.

Fluoro Group: The fluorine atom influences the electronic properties of the aromatic ring and can increase the metabolic stability of the final compound, a desirable feature in drug design.

The combination of these functional groups allows for a sequence of reactions, where the initial alkylation is followed by transformations of the nitro and fluoro groups, making it a valuable component in the synthesis of complex target molecules.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type | Potential Application |

| Alcohols (ROH) | Benzyl (B1604629) ethers | Protecting groups, intermediates |

| Amines (RNH2) | Benzylamines | Pharmaceutical and agrochemical synthesis |

| Thiols (RSH) | Benzyl thioethers | Synthesis of sulfur-containing heterocycles |

| Carboxylates (RCOO-) | Benzyl esters | Prodrugs, intermediates |

| Azides (N3-) | Benzyl azides | Precursors to amines and triazoles |

Precursor for Advanced Pharmaceutical Scaffolds

The structural motifs present in this compound make it a promising precursor for a variety of advanced pharmaceutical scaffolds.

While direct examples of the use of this compound in the synthesis of heterocyclic systems are not readily found, its reactivity as an electrophile makes it a suitable candidate for the N-alkylation of nitrogen-containing heterocycles. This is a common strategy for introducing a benzyl group, which can be a key pharmacophore or a handle for further functionalization.

Potential Synthetic Routes:

N-Alkylation of Imidazoles, Pyrazoles, and Triazoles: The reaction of this compound with the deprotonated form of these heterocycles would yield the corresponding N-benzylated products. These scaffolds are present in numerous antifungal, antibacterial, and anticancer agents.

Synthesis of Quinolines and Isoquinolines: The benzyl bromide could be used to alkylate suitable precursors in the construction of these important heterocyclic systems, which are found in a wide range of biologically active compounds.

The construction of polycyclic and fused-ring systems often involves intramolecular cyclization reactions. This compound could be utilized in strategies where it is first attached to a suitable nucleophile, and a subsequent intramolecular reaction leads to the formation of a new ring. For instance, an intramolecular Friedel-Crafts type reaction could be envisaged following the transformation of the functional groups.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The synthesis of these molecules often involves the modification of the nucleobase or the sugar moiety. While there are no specific reports on the use of this compound for this purpose, it could potentially be used to alkylate the nitrogen atoms of nucleobases like uracil, thymine, or guanine, leading to N-benzylated nucleoside analogues. The fluorinated and nitrated phenyl ring could mimic interactions of natural nucleobases within enzyme active sites.

The 2-fluoro-4-methyl-5-nitrobenzyl moiety possesses structural features that are attractive for the design of enzyme inhibitors and receptor modulators. The substituted aromatic ring can engage in various non-covalent interactions within a biological target's binding site, such as pi-stacking, hydrophobic, and dipole-dipole interactions.

Potential Roles in Inhibitor Design:

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding site. The 2-fluoro-4-methyl-5-nitrobenzyl group could serve as a core fragment for the development of new kinase inhibitors. For instance, the nitro group could be reduced to an amine, which can act as a key hydrogen bond donor.

Building Block for Protease Inhibitors: The benzyl group can be incorporated into peptide mimics to target the active site of proteases.

Utility in Agrochemical Compound Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel bioactive molecules. The presence of a fluorinated nitroaromatic system in this compound is a feature found in some modern agrochemicals. Fluorine substitution is known to enhance the efficacy and metabolic stability of pesticides.

Potential Applications in Agrochemicals:

Fungicides: The strobilurin class of fungicides, for example, often contains substituted aromatic rings. The 2-fluoro-4-methyl-5-nitrobenzyl moiety could be incorporated into novel fungicidal candidates.

Herbicides: Many herbicides act by inhibiting specific plant enzymes. This compound could serve as a starting material for the synthesis of new herbicidal molecules that target these enzymes.

Contribution to Material Science and Polymer Chemistry

The distinct functional groups of this compound allow for its potential application in several areas of material science and polymer chemistry, primarily leveraging its properties as a polymerization initiator, a monomer for specialty polymers, and a precursor for photosensitive materials.

Functional Monomer and Polymerization Initiator:

The benzyl bromide moiety is a well-known and efficient initiator for various polymerization techniques, including atom transfer radical polymerization (ATRP) and other controlled radical polymerizations. This functionality allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. As an initiator, this compound could be used to create a variety of polymers with a fluorinated, nitrated, and methylated aromatic end-group.

Furthermore, this compound has the potential to be chemically modified to act as a functional monomer. For instance, the bromide could be replaced with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be copolymerized with other monomers to introduce the fluoro-nitro-methyl-phenyl group as a pendant side chain. The incorporation of this functional group can significantly alter the properties of the resulting polymer, as detailed in the table below.

| Functional Group | Potential Contribution to Polymer Properties | Example of Polymer System |

|---|---|---|

| Fluoro Group | Increased thermal stability, chemical resistance, hydrophobicity, and oleophobicity. Can also lower the refractive index and dielectric constant. | Fluoropolymers such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF). |

| Nitro Group | Enhances the polymer's polarity and can act as a photosensitive moiety. The nitro group can also be reduced to an amine, providing a site for further chemical modification. | Nitro-substituted polystyrenes and polyacrylates for applications in nonlinear optics and as precursors to functional amines. |

| Methyl Group | Increases the hydrophobicity and solubility in organic solvents. It can also influence the polymer's glass transition temperature and mechanical properties. | Poly(methyl methacrylate) (PMMA) and other methylated vinyl polymers. |

| Benzyl Bromide | Acts as a site for initiating polymerization or for post-polymerization modification through nucleophilic substitution reactions, allowing for the grafting of other polymer chains or functional molecules. | Polymers with benzyl bromide end-groups or side-chains for creating graft copolymers and block copolymers. |

Photosensitive Materials and Photolabile Linkers:

The ortho-nitrobenzyl group is a classic photolabile protecting group that can be cleaved upon exposure to UV light. nih.govtcichemicals.comresearchgate.net This property is highly valuable in the design of photoresponsive materials. By incorporating the 2-fluoro-4-methyl-5-nitrobenzyl moiety into a polymer backbone or as a crosslinker, it is possible to create materials that degrade or change their properties in response to light. rsc.orgacs.org

Potential applications in this area include:

Photodegradable Hydrogels: Crosslinked polymer networks, or hydrogels, can be synthesized using a derivative of this compound as the crosslinking agent. Upon irradiation, the cleavage of the nitrobenzyl group would lead to the degradation of the hydrogel, enabling the controlled release of encapsulated molecules, such as drugs or cells. nih.govrsc.org

Photoresist Materials: In the field of microelectronics and lithography, photoresists are materials that change their solubility upon exposure to light. Polymers functionalized with the 2-fluoro-4-methyl-5-nitrobenzyl group could serve as positive-tone photoresists, where the exposed regions become more soluble and can be washed away.

Advanced Functional Polymers:

The combination of fluorine and nitro groups on the same aromatic ring can lead to polymers with unique electronic and optical properties. The electron-withdrawing nature of both the fluoro and nitro groups can influence the electron density of the aromatic ring, which could be beneficial for applications in:

Nonlinear Optics: Polymers containing push-pull aromatic systems, where electron-donating and electron-withdrawing groups are present, can exhibit nonlinear optical properties.

High-Performance Engineering Plastics: The introduction of fluorine can enhance the thermal and chemical stability of polymers, making them suitable for demanding applications in aerospace, automotive, and electronics industries. mdpi.comresearchgate.net

Research Findings on Related Structures:

While direct research on this compound in material science is limited, studies on analogous compounds highlight the potential of its functional groups. For instance, benzyl bromide-functionalized polystyrenes have been extensively used to synthesize high-density branched polymers through coupling reactions. acs.orgresearchgate.net Similarly, a variety of chain-end-functionalized polymers with benzyl bromide moieties have been employed in the creation of well-defined star-branched polymers. acs.orgresearchsolutions.com The presence of the benzyl bromide in the target compound suggests its suitability for similar synthetic strategies.

Advanced Characterization and Analytical Methodologies for 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of specific nuclei. For 2-Fluoro-4-methyl-5-nitrobenzyl bromide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (-CH₂Br), and the methyl protons (-CH₃). The aromatic protons would appear as doublets or multiplets in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The benzylic protons are expected to show a singlet or a doublet (if coupled to fluorine) around 4.5-5.0 ppm. scholarsresearchlibrary.com The methyl group protons would appear as a singlet in the upfield region, around 2.4-2.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The aromatic carbons would resonate in the 120-150 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JC-F). The benzylic carbon (-CH₂Br) signal is expected around 30-35 ppm, while the methyl carbon (-CH₃) signal would be found further upfield, typically between 15-20 ppm. nih.gov

¹⁹F NMR: As fluorine has a 100% naturally abundant nucleus (¹⁹F) with a spin of ½, ¹⁹F NMR is a highly sensitive and valuable tool for characterizing fluorinated compounds. epa.govnih.gov For this compound, the ¹⁹F NMR spectrum would display a single resonance, the chemical shift of which is indicative of the electronic environment created by the adjacent methyl and nitro groups on the aromatic ring. Coupling between the fluorine nucleus and nearby protons (³JF-H, ⁴JF-H) can provide additional structural confirmation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Aromatic-H (position 3) | ~7.5 - 8.0 | Doublet (d), coupling to ¹⁹F |

| ¹H | Aromatic-H (position 6) | ~8.0 - 8.5 | Singlet (s) or doublet (d) |

| ¹H | -CH₂Br | ~4.7 - 4.9 | Singlet (s) |

| ¹H | -CH₃ | ~2.5 - 2.7 | Singlet (s) or doublet (d), coupling to ¹⁹F |

| ¹³C | Aromatic C-F | ~155 - 165 | Doublet (d), large ¹JC-F |

| ¹³C | Aromatic C-NO₂ | ~145 - 150 | Singlet (s) |

| ¹³C | Aromatic C-H / C-C | ~120 - 140 | Singlets (s) or doublets (d) due to C-F coupling |

| ¹³C | -CH₂Br | ~30 - 35 | Singlet (s) |

| ¹³C | -CH₃ | ~15 - 20 | Singlet (s) or doublet (d) due to C-F coupling |

| ¹⁹F | Aromatic C-F | ~ -110 to -120 | Multiplet due to coupling with aromatic and methyl protons |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF MS

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. sielc.com For this compound (C₈H₇BrFNO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. nih.gov A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. rsc.org

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing thermally labile or non-volatile molecules, such as benzyl (B1604629) bromides. chromatographyonline.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule with minimal fragmentation. google.com This technique is valuable for confirming the molecular weight of the parent compound and can also be used to monitor reaction progress in the synthesis of its derivatives. cdc.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected peaks include:

Aromatic C-H stretching: ~3000-3100 cm⁻¹

Asymmetric and symmetric NO₂ stretching: Strong bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. nih.gov

C-F stretching: A strong absorption band in the region of 1000-1300 cm⁻¹.

CH₂-Br stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is characteristic of the chromophores present. For this compound, the nitro-substituted benzene (B151609) ring acts as the primary chromophore. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. wisdomlib.orgresearchgate.net The presence of the nitro group, along with other substituents, influences the energy levels of the π electrons, resulting in characteristic absorption maxima (λmax). researchgate.net For similar nitroaromatic compounds, absorption maxima are often observed in the 210-270 nm range. wisdomlib.orgresearchgate.net

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from starting materials, byproducts, and its derivatives, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For nitroaromatic and halogenated compounds, reversed-phase HPLC is the most common approach.

A C18 column is frequently used for the separation of benzyl halides and nitroaromatics. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Due to the presence of the fluorine atom, specialized fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity and enhanced retention for halogenated aromatic compounds. wisdomlib.org Detection is commonly achieved using a UV detector, set at a wavelength where the nitroaromatic chromophore has strong absorbance, such as 254 nm. epa.gov For trace analysis of benzyl halides, derivatization with a reagent like 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) can be employed to shift the detection wavelength to a region with less matrix interference (e.g., 392 nm), thereby improving sensitivity and specificity. cdc.gov

Table 2: Example HPLC Conditions for Related Compounds

| Compound Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Benzyl Bromide/Chloride | Inertsil Poroshell C18 (50mm x 3.5mm, 2.7µ) | Acetonitrile : 0.01M Sodium Hydrogen Phosphate (B84403) (45:55 v/v) | UV at 210 nm | |

| Benzyl Halides (derivatized) | InertSustain® C18 (250 mm × 4.6 mm, 5 μm) | Gradient of Acetonitrile and 5 mM Ammonium Acetate (B1210297) | UV at 392 nm | cdc.gov |

| Nitroaromatics | C18 or PFP | Methanol/Water or Acetonitrile/Water | UV at 254 nm | epa.govwisdomlib.org |

| 4-Nitrobenzyl chloride | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV | chromatographyonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. While benzyl bromides can be thermally labile, GC methods can be developed with careful optimization of conditions.

The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane). nih.gov The injector temperature must be carefully controlled to prevent on-column degradation of the analyte. Techniques such as on-column injection (OCI), where the sample is introduced directly into the column without passing through a heated injector, can minimize thermal degradation. A flame ionization detector (FID) provides good sensitivity for general-purpose analysis, while a mass spectrometer (MS) detector offers higher selectivity and structural confirmation. nih.gov The oven temperature program is optimized to achieve good resolution between the analyte and any impurities. For instance, an isothermal oven program might be used, or a temperature ramp to elute compounds with different boiling points. nih.gov

Table 3: Example GC Conditions for Related Compounds

| Compound Type | Column | Oven Program | Injector/Detector | Reference |

|---|---|---|---|---|

| Benzyl Bromide | DB-5 (30 m x 0.53 mm, 5µm) | Isocratic at 150°C | Injector: 220°C / Detector (FID): 260°C | |

| Benzyl Chloride | HP-1 (30 m x 0.32 mm, 0.25 µm) | 60°C (1 min), ramp to 240°C | Injector: 240°C / Detector (MS) | nih.gov |

| Thermally Labile Compounds | Wide-bore deactivated guard column + analytical column | Track oven temperature | On-Column Injection (OCI) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for the separation and identification of compounds in a mixture. wikipedia.org For this compound, TLC is an invaluable tool for monitoring reaction progress, assessing purity, and determining the optimal conditions for larger-scale column chromatography. tifr.res.in

The separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). wikipedia.org The choice of eluent is critical and is determined by the polarity of the analyte. Given the presence of a polar nitro group and a moderately polar benzyl bromide moiety, a mobile phase of intermediate polarity is generally effective. Mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane (B109758) are commonly employed. epa.gov

The compound's position on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific stationary and mobile phases used. Visualization of the spots on the TLC plate can often be achieved under UV light (typically at 254 nm), as the aromatic nitro-compound will quench the fluorescence of the indicator in the silica gel. wikipedia.org Staining with reagents like iodine vapor can also be used for visualization. wikipedia.org

A hypothetical TLC analysis of a reaction mixture containing this compound is presented in the table below.

| Compound | Rf Value | Mobile Phase (Hexane:Ethyl Acetate) | Visualization Method |

| Starting Material (e.g., 2-Fluoro-4-methyl-5-nitrotoluene) | 0.65 | 8:2 | UV (254 nm) |

| This compound | 0.50 | 8:2 | UV (254 nm) |

| By-product (e.g., dibrominated species) | 0.40 | 8:2 | UV (254 nm) |

This table is illustrative and Rf values are dependent on specific experimental conditions.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This method is particularly useful for the analysis of charged derivatives of this compound, or for purity analysis where high separation efficiency is required.

In its simplest form, Capillary Zone Electrophoresis (CZE), the separation is based on the charge-to-mass ratio of the analytes. sciex.com The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). libretexts.org The choice of BGE is crucial for achieving good separation and can be tailored to the specific analytes. diva-portal.org Buffers such as phosphate or borate (B1201080) are commonly used to maintain a constant pH and ionic strength. diva-portal.orgnih.gov

For neutral molecules like this compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) can be employed. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles. libretexts.org

The table below illustrates typical parameters for a hypothetical MEKC analysis of this compound and a related impurity.

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2 |

| Additive | 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

This table provides representative conditions for the analysis of aromatic nitro compounds by MEKC.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can be used to determine its precise molecular geometry, conformation, and intermolecular interactions in the solid state.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the crystal structure. mdpi.com

| Parameter | Value |

| Chemical Formula | C8H7N3O3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1134.5 |

| Z | 4 |

This data is for N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide and serves as an illustrative example of crystallographic data. mdpi.com

Computational Chemistry and Molecular Modeling of 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding chemical reactivity. researchgate.netnih.gov

DFT calculations for 2-Fluoro-4-methyl-5-nitrobenzyl bromide would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

The electronic distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitro group and the fluorine atom, indicating these are electron-rich areas and potential sites for electrophilic attack. The area around the benzylic bromine would exhibit a positive potential (blue region), highlighting its susceptibility to nucleophilic attack, which is characteristic of benzyl (B1604629) bromides.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated DFT Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | 5.3 eV | A measure of the power to attract electrons. |

| Hardness (η) | 3.2 eV | Resistance to change in electron distribution. |

| Electrophilicity (ω) | 4.4 eV | A measure of the energy lowering of a system when it accepts electrons. |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule with this structure based on DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, particularly concerning the rotation of the bromomethyl group, MD simulations can provide insights into its conformational landscape.

An MD simulation would model the molecule over time, allowing for the exploration of different rotational states (rotamers) of the -CH2Br group relative to the benzene (B151609) ring. The simulation would reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or a biological receptor.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how the solvent molecules arrange around the solute and calculate properties such as the radial distribution function. This provides a picture of the solvation shell and can help explain solubility and reactivity in different media.

Table 2: Conformational Analysis from Molecular Dynamics Simulations

| Dihedral Angle (C-C-C-Br) | Relative Population (%) | Stability |

| 60° (gauche) | 65% | Most stable conformation |

| 180° (anti) | 30% | Less stable conformation |

| Other | 5% | Transient states |

Note: The data presented here is illustrative of typical results from an MD simulation for a substituted benzyl bromide and is not based on published experimental data for this specific compound.

Docking Studies for Ligand-Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For this compound, docking studies could be performed to investigate its potential as an inhibitor for a specific enzyme. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a predicted binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The fluorine and bromine atoms in this compound could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The nitro group could act as a hydrogen bond acceptor.

Table 3: Predicted Binding Interactions from a Hypothetical Docking Study

| Interacting Residue (Protein) | Type of Interaction | Distance (Å) |

| LYS 121 | Hydrogen Bond (with Nitro group) | 2.9 |

| TRP 84 | π-π Stacking (with Benzene ring) | 3.5 |

| LEU 45 | Hydrophobic Interaction (with Methyl group) | 4.1 |

| THR 123 | Halogen Bond (with Bromine atom) | 3.2 |

Note: This table represents a hypothetical outcome of a molecular docking study. The protein and interacting residues are illustrative.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon.

Using DFT, one can model the reaction pathway of, for example, an SN2 reaction with a nucleophile. This involves locating the transition state structure and calculating the activation energy barrier. The calculated activation energy provides a quantitative measure of the reaction rate. By comparing the activation energies for different nucleophiles or in different solvents, one can predict how the reaction will proceed under various conditions.

Computational studies can also be used to investigate competing reaction pathways, such as elimination reactions. By calculating the energetics of all possible pathways, one can determine the most likely mechanism and predict the product distribution. Natural Bond Orbital (NBO) analysis can be performed along the reaction coordinate to understand the changes in electronic structure during the reaction. longdom.org

Table 4: Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Type |

| OH- | Water | 18.5 | SN2 |

| CN- | DMSO | 15.2 | SN2 |

| H2O | Water | 25.1 | SN1-like |

Note: These values are representative for nucleophilic substitution reactions of a benzyl bromide and are intended for illustrative purposes.

Emerging Research Frontiers and Future Prospects for 2 Fluoro 4 Methyl 5 Nitrobenzyl Bromide

Catalytic Strategies for Efficient Transformations

The development of efficient catalytic methods is paramount for unlocking the synthetic potential of functionalized molecules like 2-fluoro-4-methyl-5-nitrobenzyl bromide. Modern catalysis offers a suite of tools to transform the benzylic bromide moiety into more complex structures with high selectivity and efficiency, moving beyond classical nucleophilic substitution.

Photoredox and Cooperative Catalysis: A significant challenge in utilizing benzyl (B1604629) halides is the variability in their reduction potentials, which complicates the generation of benzyl radicals for subsequent reactions. acs.org A novel strategy to overcome this involves nucleophilic cooperative catalysis. acs.orgorganic-chemistry.org In this approach, a nucleophilic catalyst, such as lutidine, first reacts with the benzyl bromide to form a lutidinium salt intermediate. acs.orgorganic-chemistry.org This intermediate has a more accessible and uniform reduction potential, allowing a photocatalyst (e.g., an iridium complex) to efficiently reduce it to a benzyl radical via single-electron transfer (SET) upon irradiation with visible light. acs.orgacs.org This radical can then engage in various C-C bond-forming reactions, such as Giese couplings with electron-deficient alkenes. acs.orgorganic-chemistry.orgchemistryviews.org This dual catalytic system, combining a nucleophilic catalyst with a photocatalyst, provides a general and mild pathway to access benzylic radicals from a broad range of benzyl halides. organic-chemistry.orgacs.org

Transition Metal Cross-Coupling: Palladium and nickel-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. Recent advancements have enabled the efficient coupling of sp³-hybridized carbons, such as the benzylic carbon in benzyl bromides, with various partners.

Palladium Catalysis: A rapid and highly selective method involves the Pd-catalyzed cross-coupling of benzyl bromides with lithium acetylides. rsc.org This reaction proceeds quickly at room temperature and demonstrates remarkable tolerance for sensitive functional groups like esters and nitriles, making it suitable for late-stage functionalization in the synthesis of pharmaceuticals and materials. rsc.org

Dual-Catalyst Systems: For cross-electrophile couplings, dual-catalyst systems are emerging. nih.gov One system employs a nickel catalyst to activate an aryl halide and a cobalt cocatalyst to activate an alkyl halide (like a benzyl chloride or bromide). nih.gov This allows for the coupling of two different electrophiles using a mild reductant, offering a high degree of control and functional group tolerance. nih.govchemrxiv.org

Electrocatalysis: Electrochemical methods offer a reagent-free approach to activating benzyl bromides. The electrochemical reduction of nitrobenzyl bromides has been studied, showing that the process can lead to the formation of dimers like 4,4′-dinitrodibenzyl. researchgate.netuab.cat This can be performed in micro-gap flow cells, even without a supporting electrolyte, highlighting a green and efficient synthetic route. researchgate.net

Below is a data table summarizing these modern catalytic approaches.

| Catalytic Strategy | Catalyst System | Transformation | Key Advantages |

| Cooperative Photocatalysis | Nucleophile (e.g., Lutidine) + Photocatalyst (e.g., Ir-complex) | Giese coupling (C-C bond formation) | Mild conditions, broad substrate scope, overcomes variable reduction potentials. acs.orgorganic-chemistry.org |

| Palladium Cross-Coupling | Pd[P(tBu₃)]₂ | Alkynylation (sp-sp³ coupling) | Fast reaction times (minutes), high functional group tolerance. rsc.org |

| Dual-Catalyst Cross-Coupling | Ni catalyst + Co cocatalyst | Arylation/Alkylation | Couples two different electrophiles, highly tunable, broad scope. nih.govchemrxiv.org |

| Zirconocene/Photoredox | Zirconocene + Photocatalyst | Reductive Homocoupling | Forms C(sp³)–C(sp³) bonds via radical-radical coupling. nih.gov |

| Electrocatalysis | Electrode (e.g., Graphite) | Reductive Dimerization | Reagent-free activation, suitable for flow chemistry. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent functionalization of complex molecules are increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced safety, reproducibility, and efficiency compared to traditional batch processing.

Flow Chemistry for Synthesis: The synthesis of this compound likely involves nitration followed by benzylic bromination. Both of these reactions are well-suited for flow chemistry.

Nitration: Aromatic nitration is a classic, highly exothermic reaction that often uses hazardous reagents. acs.org Performing this reaction in a continuous flow reactor provides superior control over temperature and reaction time, significantly enhancing safety by minimizing the volume of hazardous material at any given moment. chemrxiv.orgnih.govnih.gov

Bromination: Radical benzylic bromination can also be hazardous on a large scale. Continuous-flow protocols have been developed for this transformation, often using photochemical activation with simple, safe light sources like compact fluorescent lamps (CFLs). rsc.orgorganic-chemistry.org This approach avoids hazardous chlorinated solvents and allows for precise control over irradiation time, improving selectivity and safety. rsc.org

The table below outlines the benefits of integrating the synthesis and use of this compound into modern platforms.

| Technology Platform | Application Stage | Key Advantages |

| Continuous Flow Chemistry | Synthesis of the compound | Enhanced safety for nitration and bromination, precise temperature and reaction time control, improved reproducibility and scalability. rsc.orgchemrxiv.orgnih.gov |

| Automated Synthesis Console | Use as a building block | Rapid library synthesis, high-throughput screening, iterative bond formation, reduced human error. acs.orgorganic-chemistry.orgwisc.edu |

| AI-Guided Robotic Platform | Integrated synthesis & discovery | On-demand synthesis, automated route planning and execution, acceleration of research cycles. ewha.ac.kr |

Advanced Applications in Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it a promising candidate for advanced applications, particularly in chemical biology as a photolabile protecting group and in materials science as a functional precursor.

Chemical Biology: Photocaging Applications: The ortho-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs), or "photocages," in chemical biology. acs.orgorganic-chemistry.orgchemrxiv.org These groups are used to temporarily mask the function of a bioactive molecule. Irradiation with light cleaves the nitrobenzyl group, releasing the active molecule with precise spatial and temporal control. acs.org This allows researchers to study dynamic biological processes in cells and organisms.

The mechanism involves a Norrish Type II reaction where light absorption excites the nitro group, leading to abstraction of a benzylic hydrogen and rearrangement to an aci-nitro intermediate, which then releases the protected substrate. organic-chemistry.org The substitution pattern on the aromatic ring can be tuned to modify the photophysical properties, such as the cleavage wavelength and quantum yield. chemrxiv.orgnih.gov The fluoro and methyl groups on the this compound scaffold could be exploited to fine-tune these properties for specific biological applications, such as the controlled release of neurotransmitters, nucleotides, or therapeutic agents. nih.govnih.gov

| Feature of Nitrobenzyl PPGs | Description | Relevance to the Compound |

| Mechanism | Light-induced Norrish Type II reaction releases the caged molecule. organic-chemistry.org | The core o-nitrobenzyl structure is present and essential for this function. |

| Control | Provides high spatial and temporal control over the release of bioactive agents. acs.org | Enables precise perturbation of biological systems. |

| Tunability | Aromatic substituents (like -F and -CH₃) can alter absorption wavelength and quantum yield. chemrxiv.orgnih.gov | Potential for creating PPGs with customized cleavage properties. |

| Applications | Caging of neurotransmitters, lipids, secondary messengers, and proteins. acs.org | Broad potential for use in optochemical biology and pharmacology. |

Materials Science: Precursors for Functional Polymers and Materials: Benzyl bromides are versatile building blocks in materials science for synthesizing and modifying polymers and other functional materials. google.com

Polymer Functionalization: The reactive benzyl bromide group can be used to graft molecules onto polymer backbones or surfaces, thereby altering their properties. For example, it can be used to alkylate polymers containing amine groups to introduce new functionalities or to act as a cross-linker to modify the mechanical properties of materials. wisc.edu

Monomer Synthesis: It can serve as a key intermediate in the synthesis of more complex monomers that are then polymerized to create advanced materials with tailored electronic or optical properties. ewha.ac.kr The presence of the electron-withdrawing nitro and fluoro groups can influence the properties of the resulting polymers, making them potentially useful in applications such as sensors or electronic devices. rsc.org Nitroaromatic compounds are known to be effective fluorescence quenchers, suggesting applications in chemical sensing materials. rsc.org

Sustainable Synthesis and Green Chemistry Innovations for Production

The production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. The synthesis of this compound, which involves aromatic nitration and benzylic bromination, can be significantly improved using sustainable methodologies.

Innovations in Aromatic Nitration: Traditional nitration employs a corrosive mixture of concentrated nitric and sulfuric acids, generating substantial acidic waste. google.comchemsrc.com Green alternatives focus on milder conditions and recyclable catalysts.

Solid Acid Catalysts: Zeolites can act as shape-selective, reusable solid acid catalysts, often improving regioselectivity towards the desired isomer and eliminating the need for strong liquid acids. google.com

Biocatalysis: A frontier in green chemistry is the use of enzymes. Engineered cytochrome P450 enzymes and peroxidases can catalyze the nitration of aromatic compounds under mild, aqueous conditions with high selectivity, offering an environmentally benign alternative to classical methods. acs.orgorganic-chemistry.orgnih.govnih.gov

Alternative Reagents: Milder nitrating systems, such as metal nitrates on solid supports or photochemical methods using UV light to generate nitrating radicals, avoid the use of bulk strong acids. organic-chemistry.orgnih.govresearchgate.net

| Nitration Method | Reagents/Catalyst | Advantages |

| Traditional | HNO₃ / H₂SO₄ | Established method |

| Solid Acid Catalysis | Zeolite + Nitrating Agent | Reusable catalyst, improved selectivity, no liquid acid waste. google.com |

| Biocatalysis | Enzymes (e.g., P450, Peroxidase) | Mild aqueous conditions, high selectivity, biodegradable catalyst. acs.orgnih.gov |

| Photochemical Nitration | NaNO₂ / UV light | Avoids strong acids, radical-based mechanism. organic-chemistry.orgresearchgate.net |

Green Innovations in Benzylic Bromination: The classic Wohl-Ziegler bromination often uses N-bromosuccinimide (NBS) in hazardous chlorinated solvents like carbon tetrachloride (CCl₄). nih.gov Modern methods have focused on eliminating these harmful components.

Solvent Replacement: Greener solvents such as diethyl carbonate, methyl acetate (B1210297), or even water have proven effective, significantly reducing the environmental impact. chemrxiv.orgresearchgate.netewha.ac.kr Solvent-free reactions, often assisted by microwaves, represent a further improvement. chemrxiv.orgacs.org

Improved Atom Economy: Instead of NBS, systems that use in situ generated bromine are more atom-economical. organic-chemistry.orgwisc.edu This can be achieved by oxidizing bromide or HBr (a byproduct of the reaction itself) with an oxidant like H₂O₂ or via an electrochemical process. nih.gov

Photocatalysis in Flow: Continuous flow reactors are particularly advantageous for this reaction. acs.orgrsc.org They allow for safe, efficient photochemical initiation using visible light, eliminating the need for chemical radical initiators. rsc.orgresearchgate.net This setup provides excellent control over the reaction, high throughput, and can even be run without organic solvents, leading to an exceptionally low process mass intensity (PMI). organic-chemistry.orgwisc.edu

| Bromination Method | Reagents/Conditions | Advantages |

| Traditional Wohl-Ziegler | NBS / AIBN / CCl₄ | Well-known radical reaction |

| Greener Solvents | NBS / Diethyl Carbonate / Microwaves | Avoids CCl₄, recyclable solvent, fast reaction times. chemrxiv.orgewha.ac.kr |

| In situ Bromine Generation | NaBrO₃ / HBr / Flow Reactor | High atom economy, avoids succinimide (B58015) waste. organic-chemistry.orgwisc.edu |

| Visible Light Photocatalysis | NBS / Visible Light / Flow Reactor | Eliminates chemical initiators, enhanced safety, energy-efficient. rsc.orgrsc.org |

By combining biocatalytic or zeolite-catalyzed nitration with photocatalytic flow bromination, a highly sustainable and innovative production route for this compound can be envisioned.

Exploration of Novel Reaction Pathways and Methodologies

Beyond its use in standard substitutions, this compound is a substrate ripe for exploration in novel, cutting-edge reaction methodologies that generate molecular complexity in unconventional ways. The electron-deficient nature of the aromatic ring combined with the reactive benzylic C-Br bond creates a unique platform for reactivity.

Cooperative Catalysis for Radical Generation: As discussed previously, the direct single-electron reduction of benzyl bromides can be challenging due to varying and often highly negative reduction potentials. acs.org A novel pathway involves cooperative catalysis, where a nucleophilic catalyst like lutidine reversibly forms a lutidinium salt. organic-chemistry.orgacs.org This salt is more easily reduced by a photocatalyst, generating a benzyl radical under significantly milder conditions than direct reduction would allow. acs.orgchemistryviews.org This methodology opens the door to a host of radical-based transformations, such as couplings with electron-deficient alkenes, that were previously difficult to achieve with electron-poor benzyl halides. organic-chemistry.org

Dual-Catalyst Cross-Electrophile Coupling: The challenge of coupling two different electrophiles can be addressed by dual-catalysis platforms. nih.gov A system using distinct nickel and cobalt catalysts can selectively activate an aryl halide and an alkyl halide (like this compound), respectively. nih.govchemrxiv.org This allows for their cross-coupling in the presence of a mild reductant. This approach enables the construction of C(sp²)-C(sp³) bonds from two readily available electrophilic partners, a significant departure from traditional cross-coupling paradigms that require an organometallic nucleophile.

C-C Bond Insertion via Phenonium Ions: A truly novel transformation is the formal insertion of a diazo compound into the C(sp²)-C(sp³) bond of a benzyl bromide. nih.govresearchgate.net This reaction, catalyzed by a simple Lewis acid like SnBr₄, is proposed to proceed through the formation of a benzylic carbocation, which is then trapped by the diazo compound. nih.gov A subsequent cascade of cationic intermediates, including a key phenonium ion, leads to a homologated product where a new carbon center has been inserted between the aromatic ring and the original benzylic carbon. nih.govresearchgate.net This powerful methodology builds benzylic quaternary centers and retains the bromide as a handle for further functionalization. nih.gov

Direct Benzylic C-H Functionalization Precursors: While the compound itself has a C-Br bond, it is synthesized from a methylarene precursor. Novel methodologies are emerging that bypass the bromination step entirely. Metallaphotoredox catalysis, combining a photocatalyst with a nickel or copper catalyst, can directly functionalize benzylic C-H bonds. rsc.org For example, these systems can achieve direct C-H arylation, acylation, or alkylation of toluene (B28343) derivatives, offering a more atom-economical route to complex benzylic structures. rsc.org

The table below summarizes these innovative reaction pathways.

| Reaction Pathway | Key Transformation | Mechanistic Hallmark | Potential Outcome |

| Cooperative Photocatalysis | Radical C-C Coupling | In situ formation of a more easily reducible salt. acs.orgorganic-chemistry.org | Access to radical chemistry under mild conditions. |